molecular formula C11H24N2 B1522614 [2-(Azepan-1-yl)ethyl](propyl)amine CAS No. 1211478-00-0

[2-(Azepan-1-yl)ethyl](propyl)amine

Cat. No.: B1522614
CAS No.: 1211478-00-0
M. Wt: 184.32 g/mol
InChI Key: KETFYLWVTPAULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)ethylamine: is an organic compound with the molecular formula C11H24N2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound consists of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to an ethyl chain that is further connected to a propylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)ethylamine typically involves the reaction of azepane with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of 2-(Azepan-1-yl)ethylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Azepan-1-yl)ethylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl chain, where halogenated reagents can replace hydrogen atoms to form various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: In chemistry, 2-(Azepan-1-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is used in the development of new drugs targeting specific biological pathways .

Medicine: In medicine, 2-(Azepan-1-yl)ethylamine is explored for its potential therapeutic effects. It is investigated for its ability to interact with various receptors in the body, which could lead to the development of new treatments for diseases .

Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)ethylamine involves its interaction with specific molecular targets in the body. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Azepan-1-yl)ethylamine: Similar structure but with a propan-2-yl group instead of a propyl group.

    2-(Azepan-1-yl)ethylamine: Contains a methyl group instead of a propyl group.

    2-(Azepan-1-yl)ethylamine: Contains a butyl group instead of a propyl group.

Uniqueness: 2-(Azepan-1-yl)ethylamine is unique due to its specific combination of the azepane ring and the propylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-7-12-8-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETFYLWVTPAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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